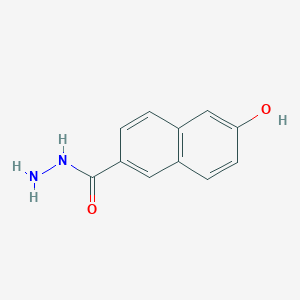

6-Hydroxy-2-naphthohydrazide

説明

Significance of Hydrazide and Naphthohydrazide Scaffolds in Modern Organic Chemistry

The hydrazide functional group is of considerable importance in modern organic chemistry and is a key component in a wide range of synthetic and medicinal applications. nih.gov Hydrazides are recognized as crucial substrates and synthons for creating a variety of heterocyclic compounds. nih.gov Their derivatives, particularly hydrazones formed through condensation with aldehydes or ketones, are a privileged class of compounds with diverse applications. dergipark.org.trmdpi.com These applications span from roles as analytical reagents for detecting metal ions to their use in materials science and as biologically active agents. dergipark.org.trresearchgate.net

The naphthohydrazide scaffold, which combines a naphthalene (B1677914) moiety with a hydrazide group, is a particularly attractive framework for chemical synthesis. The naphthalene unit provides a rigid, aromatic backbone with inherent fluorescent properties, while the hydrazide group offers a reactive site for further chemical modification. nih.gov This combination allows for the construction of Schiff base ligands and their subsequent metal complexes, which are explored for a wide array of functional applications. The biological activity of many compounds is often enhanced when coordinated with metal ions, making naphthohydrazide-derived metal complexes a subject of intense research. synthical.com

Table 1: General Applications of Hydrazide and Hydrazone Scaffolds

| Application Area | Description | Source(s) |

|---|---|---|

| Medicinal Chemistry | Serve as precursors for compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic properties. nih.gov | nih.gov |

| Heterocyclic Synthesis | Act as versatile intermediates (synthons) for the synthesis of various heterocyclic rings, such as 1,3,4-oxadiazoles. nih.govmdpi.com | nih.govmdpi.com |

| Chemosensors | Used to design fluorescent and colorimetric sensors for the detection of various metal ions and anions like cyanide. nih.govdergipark.org.trrsc.org | nih.govdergipark.org.trrsc.org |

| Coordination Chemistry | Form stable Schiff base ligands that can coordinate with a wide range of metal ions to create metal complexes with unique properties. synthical.combohrium.comimist.ma | synthical.combohrium.comimist.ma |

| Materials Science | Investigated for creating novel materials with specific optical or electronic properties and used as corrosion inhibitors. researchgate.netevitachem.com | researchgate.netevitachem.com |

Overview of Foundational Research Directions for 6-Hydroxy-2-naphthohydrazide and its Derivatives

The research landscape for this compound and its related isomers is primarily focused on leveraging its unique structural features for applications in analytical chemistry and materials synthesis. The main research directions involve its use as a chemosensor and as a scaffold for creating more elaborate molecular structures like Schiff bases and metal complexes.

A significant area of foundational research is in chemosensor development . This compound itself has been designed and synthesized to act as a dual-function probe. nih.gov In aqueous solutions, it demonstrates a highly selective and sensitive colorimetric response to iron(III) ions (Fe³⁺) and a "turn-on" dual-emission fluorescent response to copper(II) ions (Cu²⁺). nih.gov The detection mechanism is proposed to be a hydrolysis of the hydrazide upon interaction with the metal ion, with a confirmed 1:1 binding ratio for both Cu²⁺ and Fe³⁺. nih.gov This demonstrates the potential of the scaffold for creating sensitive analytical tools. Further showcasing the versatility of the hydroxynaphthohydrazide framework, derivatives of the isomeric compound 3-hydroxy-2-naphthohydrazide (B1221801) have been developed as effective chemosensors for detecting hazardous cyanide ions (CN⁻). rsc.org

Another primary research direction is the synthesis of Schiff base derivatives (or N-acylhydrazones). This is typically achieved through a straightforward condensation reaction between the terminal amine of the hydrazide group and various aldehyde or ketone compounds. mdpi.comimist.ma This modular approach allows for the creation of a large library of derivative compounds where the properties can be systematically tuned by altering the aldehyde/ketone reactant. These derivatives are the foundation for exploring applications in coordination chemistry and medicinal chemistry.

Building on this, the coordination chemistry of these Schiff base ligands is a major focus. The resulting hydrazones act as versatile ligands that can bind to metal centers through atoms like nitrogen and oxygen, forming stable metal complexes. synthical.combohrium.com For instance, derivatives of 3-hydroxy-2-naphthohydrazide have been used to create complexes with metals such as cobalt(II), nickel(II), and ruthenium(II). synthical.combohrium.com The resulting organometallic compounds are then investigated for their own unique catalytic, optical, or biological properties. bohrium.com

Finally, a significant amount of research is dedicated to exploring the biological potential of these derivatives. While direct research on this compound is emerging, extensive studies on its isomer, 3-hydroxy-2-naphthohydrazide, highlight the promise of this molecular scaffold. For example, a series of hydrazone derivatives synthesized from 3-hydroxy-2-naphthohydrazide were tested for their ability to inhibit α-glucosidase, an enzyme relevant to diabetic management. researchgate.net Several of these derivatives showed significantly more potent inhibition than the standard drug acarbose (B1664774) in laboratory tests, indicating that the hydroxynaphthohydrazide scaffold is a promising starting point for designing new therapeutic agents. researchgate.net

Table 2: Summary of Foundational Research on this compound and Related Derivatives

| Research Area | Compound/Derivative | Key Finding | Source(s) |

|---|---|---|---|

| Chemosensing | This compound (NAH) | Acts as a dual-function probe with colorimetric detection of Fe³⁺ and fluorescent "turn-on" detection of Cu²⁺. nih.gov | nih.gov |

| Chemosensing | Schiff bases of 3-hydroxy-2-naphthohydrazide | Showed selective sensing of CN⁻ ions through a deprotonation mechanism, resulting in a visible color change. rsc.org | rsc.org |

| Coordination Chemistry | Ruthenium(II) complexes with 3-hydroxy-2-naphthohydrazide based ligands | Formation of stable, five-membered chelating rings with the ruthenium metal center; complexes exhibited antioxidant activity. bohrium.com | bohrium.com |

| Biological Activity | Hydrazone derivatives of 3-hydroxy-2-naphthohydrazide | Displayed potent in vitro inhibitory activity against the α-glucosidase enzyme, suggesting potential for diabetic management. researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-hydroxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWVFWTKNGYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630252 | |

| Record name | 6-Hydroxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849421-24-5 | |

| Record name | 6-Hydroxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 6 Hydroxy 2 Naphthohydrazide and Its Derivatives

Direct Synthesis Routes for 6-Hydroxy-2-naphthohydrazide

The direct synthesis of this compound predominantly commences from its carboxylic acid precursor, 6-hydroxy-2-naphthoic acid. The conversion typically involves a two-step process encompassing esterification followed by hydrazinolysis.

Two-Step Reaction Schemes from 6-Hydroxy-2-naphthoic Acid Precursors

The synthesis of this compound from 6-hydroxy-2-naphthoic acid is a well-established two-step process. The initial step involves the esterification of the carboxylic acid, commonly with methanol in the presence of an acid catalyst, to yield methyl 6-hydroxy-2-naphthoate. This intermediate is then subjected to hydrazinolysis to afford the final product.

A typical laboratory-scale synthesis involves dissolving 6-hydroxy-2-naphthoic acid in methanol with a few drops of concentrated sulfuric acid and refluxing the mixture for an extended period, often around 36 hours. The resulting methyl 6-hydroxy-2-naphthoate can be isolated and purified before proceeding to the next step.

Hydrazinolysis of Ester Derivatives in Naphthohydrazide Synthesis

The crucial step in the formation of this compound is the hydrazinolysis of its corresponding ester derivative, typically methyl 6-hydroxy-2-naphthoate. This reaction involves the treatment of the ester with hydrazine hydrate, usually in an alcoholic solvent such as ethanol or methanol. The reaction is generally carried out under reflux conditions for several hours. The desired this compound precipitates from the reaction mixture upon cooling and can be collected by filtration.

For instance, a patented method describes the reaction of methyl 2-hydroxy-6-naphthoate with hydrazine hydrate in a solvent, with a reaction time that can range from 5 to 50 hours depending on the temperature and solvent used. In one example, the reaction of methyl 2-hydroxy-6-naphthoate at reflux for 48 hours resulted in a 95% conversion to 6-hydroxy-2-naphthoic acid hydrazide nih.gov. The product, a white crystalline solid, was then isolated by filtration and washing nih.gov.

Synthesis of Naphthohydrazide-Based Derivatives via Condensation Reactions

The presence of the reactive hydrazide functional group in this compound makes it a versatile building block for the synthesis of a wide array of derivatives through condensation reactions. These reactions typically involve the nucleophilic nitrogen of the hydrazide attacking the electrophilic carbon of a carbonyl group in aldehydes, ketones, or acyl compounds.

Formation of Hydrazone Derivatives with Aldehydes and Ketones

Hydrazones are readily synthesized by the condensation reaction of this compound with various aldehydes and ketones. This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. The general reaction involves refluxing a mixture of the hydrazide and the carbonyl compound.

Aromatic aldehydes are frequently used to synthesize a range of hydrazone derivatives. For example, hydrazones have been synthesized from the reaction of substituted aromatic hydrazides with various aromatic aldehydes researcher.life. The resulting products can be characterized by various spectroscopic techniques. The azomethine group (-NH-N=CH-) is a key structural feature of these compounds researcher.life.

| Aldehyde/Ketone Reactant | Reaction Conditions | Product Type | Reference |

| Substituted Aromatic Aldehydes | Ethanol, catalytic acetic acid, reflux | Aromatic Hydrazones | researcher.life |

| O-Hydroxy Aromatic Aldehydes | Condensation | Hydrazones | |

| Benzaldehyde | Condensation | N-benzylidene-2-hydroxybenzohydrazide |

Design and Synthesis of Schiff Base Ligands Incorporating Naphthohydrazide Units

Schiff bases, characterized by the imine or azomethine group (-C=N-), are another important class of derivatives synthesized from this compound. The synthesis is analogous to hydrazone formation, involving the condensation of the hydrazide with an aldehyde or ketone. These Schiff base ligands are of significant interest due to their ability to form stable complexes with various metal ions.

The synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde (B42665) and various amines is a well-documented process, highlighting the reactivity of the naphthyl aldehyde moiety. Similarly, this compound can react with a variety of aldehydes and ketones to form Schiff bases. For instance, a study reported the synthesis of a Schiff base ligand from 3-hydroxy-2-naphthoic hydrazide and 3-hydroxy benzaldehyde chemrxiv.org. The reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde nih.gov.

| Aldehyde/Ketone Reactant | Reaction Conditions | Product Type | Reference |

| 3-Hydroxy Benzaldehyde | Not specified | Schiff Base Ligand | chemrxiv.org |

| Substituted Aromatic Aldehydes | Glacial acetic acid, reflux | Schiff Bases | rsc.org |

| 3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one | Alcohol medium | Schiff Base | nih.gov |

Preparation of Acylhydrazone and Diarylethene Derivatives

Acylhydrazones are prepared by the condensation of this compound with aldehydes or ketones, or by the acylation of the hydrazide. The general synthesis of acylhydrazones involves the reaction of a hydrazide with an aldehyde or ketone in an alcohol, often at reflux and sometimes in the presence of an acid catalyst nih.gov. The resulting acylhydrazone contains the characteristic -CO-NH-N=CH- group nih.gov.

Diarylethene derivatives incorporating a naphthohydrazide unit represent a more complex class of compounds with interesting photochromic properties. A novel diarylethene derivative with a 3-hydroxy-2-naphthohydrazide (B1221801) unit has been successfully synthesized google.com. The synthesis of such compounds typically involves multi-step procedures. For instance, the synthesis of diarylethene bis-thioacid derivatives was achieved from the corresponding dicarboxylic acids in a two-step process via an N-hydroxysuccinimide intermediate.

| Reactant | Reaction Conditions | Product Type | Reference |

| Aldehydes/Ketones | Alcohol, reflux, optional acid catalyst | Acylhydrazones | nih.gov |

| Diarylethene dicarboxylic acids | Two-step via N-hydroxysuccinimide intermediate | Diarylethene derivatives | |

| Acyl chlorides | Continuous addition to hydrazine slurry | Acylhydrazides |

Reaction Conditions and Methodological Considerations in Naphthohydrazide Synthesis

The formation of this compound and its derivatives is typically achieved through the reaction of a 6-hydroxy-2-naphthoic acid ester with a hydrazine compound. The efficiency of this hydrazide formation is highly dependent on the reaction parameters.

A patented method for producing 6-hydroxy-2-naphthoic acid hydrazide involves the reaction of an alkyl ester of 6-hydroxy-2-naphthoic acid with a hydrazine compound. The amount of the hydrazine compound used is typically in the range of 1.2 to 5.0 moles per mole of the naphthoic acid ester. The reaction time can vary significantly, generally ranging from 5 to 50 hours, depending on the specific conditions employed google.com.

Catalysis plays a pivotal role in the synthesis of hydrazides and their subsequent derivatives, such as hydrazones. While the direct hydrazinolysis of esters to form hydrazides may not always require a catalyst, subsequent condensation reactions to form derivatives often do.

Acid catalysis is a common approach in the synthesis of hydrazones from hydrazides. For instance, in the synthesis of novel 3-hydroxy-2-naphthoic hydrazones, a catalytic amount of acetic acid (2–3 drops) is added to the reaction mixture of 3-hydroxy-2-naphthohydrazide and an aldehyde rsc.org. This acidic environment facilitates the nucleophilic attack of the hydrazide onto the carbonyl carbon of the aldehyde, leading to the formation of the hydrazone.

Modern synthetic strategies also explore the use of metal catalysts for the formation of N-N bonds in hydrazine derivatives. Various catalytic systems have been developed, including those based on nickel, palladium, and copper, for the synthesis of complex hydrazine and hydrazide compounds organic-chemistry.orgorganic-chemistry.org. For example, a nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines provides a route to hydrazides organic-chemistry.org. While not directly applied to this compound in the provided literature, these catalytic methodologies represent potential avenues for optimizing its synthesis and that of its derivatives.

The following table summarizes different catalytic approaches used in the synthesis of hydrazides and their derivatives.

| Catalyst Type | Example Catalyst | Application in Hydrazide/Hydrazone Synthesis | Reference |

| Acid Catalyst | Acetic Acid | Synthesis of 3-hydroxy-2-naphthoic hydrazones from 3-hydroxy-2-naphthohydrazide and aldehydes. | rsc.org |

| Metal Catalyst | Nickel(II)-bipyridine complex | Photochemical C-N coupling of (hetero)aryl chlorides with hydrazides. | organic-chemistry.org |

| Metal Catalyst | Palladium with a MOP-type ligand | Intermolecular N-arylation of hydrazides with aryl halides. | organic-chemistry.org |

| Metal Catalyst | Copper(I) iodide | Coupling of N-acyl-N′-substituted hydrazines with aryl iodides. | organic-chemistry.org |

| Biocatalyst | Lipozyme RMIM (immobilized lipase) | Enzymatic synthesis of palm fatty hydrazides from palm olein and hydrazine monohydrate. | jst.go.jp |

The choice of solvent and the control of reaction temperature are critical for maximizing the yield and purity of this compound. The solvent not only dissolves the reactants but can also influence the reaction rate and the position of the equilibrium.

In the synthesis of 6-hydroxy-2-naphthoic acid hydrazide from its alkyl ester, the reaction is preferably conducted at a temperature ranging from 20°C to 100°C. To facilitate the reaction and minimize the formation of by-products, a more specific temperature range of 80-100°C is often employed google.com.

For the synthesis of related hydrazone derivatives from 3-hydroxy-2-naphthohydrazide, methanol is a commonly used solvent. The reaction is typically carried out under reflux conditions for a period of 4–5 hours rsc.org. The choice of a polar protic solvent like methanol can facilitate the dissolution of the reactants and stabilize the transition state of the condensation reaction.

In the enzymatic synthesis of fatty hydrazides, n-hexane is used as the solvent. The optimization of reaction conditions using response surface methodology identified an optimal temperature of 40°C for the conversion of palm olein into palm fatty hydrazide jst.go.jp. This highlights the importance of temperature optimization, which can vary significantly depending on the specific synthetic method (e.g., chemical vs. enzymatic).

The table below outlines the optimized solvent and temperature conditions for the synthesis of naphthohydrazides and related compounds based on available research.

| Compound | Precursors | Solvent | Temperature | Duration | Yield | Reference |

| 6-Hydroxy-2-naphthoic acid hydrazide | Alkyl ester of 6-hydroxy-2-naphthoic acid and hydrazine | Not specified | 80-100°C | 48 hours | 95% conversion | google.com |

| (E)-N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide | 3-hydroxy-2-naphthohydrazide and 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Methanol | Reflux | 4-5 hours | 86% | rsc.org |

| Palm fatty hydrazide | Refined, bleached and deodorized palm olein (RBDPOo) and hydrazine monohydrate | n-Hexane | 40°C | 18 hours | Optimized | jst.go.jp |

Advanced Sensing and Chemodosimetry Applications of 6 Hydroxy 2 Naphthohydrazide and Its Derivatives

Development of Fluorescent Chemosensors

The fluorescence properties of 6-Hydroxy-2-naphthohydrazide and its derivatives are central to their application in chemical sensing. The naphthalene (B1677914) ring system provides a strong fluorescence emission, which can be modulated upon interaction with specific analytes. This "turn-on" or "turn-off" fluorescence response forms the basis for highly sensitive detection methods.

Selective and Sensitive Recognition of Metal Cations (e.g., Cu²⁺, Fe³⁺, Al³⁺, Ni²⁺)

Derivatives of this compound have demonstrated significant potential in the selective detection of various metal cations. The hydrazide moiety can be readily condensed with aldehydes or ketones to form Schiff base ligands, which offer specific binding sites for metal ions.

Copper (Cu²⁺) and Iron (Fe³⁺): Research has shown that this compound itself can function as a dual-function probe, exhibiting a colorimetric response to iron(III) ions and a "turn-on" dual-emission fluorescent response to copper(II) ions. The proposed detection mechanism involves the hydrolysis of the hydrazide upon interaction with the metal ion, with a confirmed 1:1 binding ratio for both Cu²⁺ and Fe³⁺. This dual capability makes it a versatile tool for the simultaneous or differential sensing of these two essential yet potentially toxic metal ions.

Aluminum (Al³⁺): While direct studies on this compound for Al³⁺ sensing are limited, a novel diarylethene derivative incorporating a 3-hydroxy-2-naphthohydrazide (B1221801) unit, an isomer of the title compound, has been synthesized and shown to be highly selective toward Al³⁺. rsc.org This sensor exhibited a significant fluorescent color change from dark to green in the presence of Al³⁺ in acetonitrile. rsc.org This suggests that the hydroxynaphthohydrazide scaffold is a promising platform for the development of Al³⁺ sensors. Another Schiff base derived from 2-hydroxynaphthalene hydrazide has also been reported for the detection of Al³⁺, demonstrating the versatility of this class of compounds. nih.gov

Nickel (Ni²⁺): The development of fluorescent probes for nickel ions is an active area of research. While specific derivatives of this compound for Ni²⁺ detection are not extensively documented in the reviewed literature, other naphthalene-based fluorescent probes have been successfully employed for this purpose. For instance, a probe based on a different naphthalene derivative has been shown to induce excimer formation upon binding with Ni²⁺, leading to a distinct fluorescence signal. nih.gov This indicates the potential of the naphthalene framework in designing Ni²⁺ selective chemosensors.

| Analyte | Sensor Type | Detection Principle | Limit of Detection (LOD) |

| Cu²⁺ | Fluorescent "turn-on" | Hydrolysis of hydrazide | Not Specified |

| Fe³⁺ | Colorimetric | Hydrolysis of hydrazide | Not Specified |

| Al³⁺ | Fluorescent "turn-on" | Complexation | 8.73 × 10⁻⁸ mol/L nih.gov |

| Ni²⁺ | Fluorescent | Excimer formation | 1 × 10⁻⁶ M nih.gov |

Table 1: Performance of this compound and related naphthalene-based fluorescent chemosensors for metal cation detection.

Anion Sensing Capabilities (e.g., Cyanide (CN⁻), Dihydrogen Phosphate (B84403) (H₂PO₄⁻))

The hydrazide group in this compound can also be exploited for the development of anion sensors, particularly through the formation of hydrogen bonds with anionic species.

Cyanide (CN⁻): The detection of the highly toxic cyanide anion is of significant environmental and health concern. Novel chemosensors based on the isomer 3-hydroxy-2-naphthohydrazide have been synthesized. nih.govrsc.org These sensors, which are Schiff base derivatives, have demonstrated selective sensing of CN⁻ ions. nih.govrsc.org The sensing mechanism is attributed to the deprotonation of the labile Schiff base proton by the cyanide ion, which results in a distinct color change from colorless to yellow, visible to the naked eye. nih.govrsc.org One such sensor exhibited a low detection limit of 8.2 μM for cyanide. nih.gov

The development of fluorescent probes for dihydrogen phosphate (H₂PO₄⁻) based on this compound is an area that requires further investigation, as specific examples were not prominent in the reviewed literature.

| Analyte | Sensor Type | Detection Principle | Limit of Detection (LOD) |

| CN⁻ | Colorimetric/Fluorescent | Deprotonation | 8.2 μM nih.gov |

Table 2: Anion sensing capabilities of a 3-hydroxy-2-naphthohydrazide based chemosensor.

pH-Responsive Fluorescent Probes

The fluorescence of naphthalene derivatives can be sensitive to the surrounding pH environment. The hydroxyl group on the naphthalene ring of this compound can undergo protonation or deprotonation depending on the pH, which can significantly affect its photophysical properties. This makes it a potential candidate for the development of pH-responsive fluorescent probes. However, specific studies detailing the application of this compound as a pH-responsive fluorescent probe are not extensively covered in the currently reviewed scientific literature, indicating an area ripe for future research. General principles of pH-responsive probes often involve the modulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes upon protonation or deprotonation of acidic or basic functional groups within the fluorophore.

Colorimetric Sensing Systems for Visual Detection

In addition to fluorescence-based sensing, this compound and its derivatives are valuable in the development of colorimetric sensors. These systems allow for the visual detection of analytes through a distinct color change, which is particularly useful for rapid, on-site, and qualitative or semi-quantitative analysis.

As previously mentioned, this compound itself acts as a colorimetric sensor for Fe³⁺ ions. Furthermore, Schiff base derivatives of its isomer, 3-hydroxy-2-naphthohydrazide, exhibit a clear color change from colorless to yellow upon interaction with cyanide ions, enabling naked-eye detection. nih.govrsc.org This colorimetric response is a result of the change in the electronic structure of the molecule upon deprotonation by the anion. The simplicity and low cost of colorimetric assays make them highly attractive for practical applications.

Analytical Methodologies for Trace Detection in Complex Matrices

The high sensitivity and selectivity of sensors based on this compound make them suitable for the determination of trace amounts of analytes in complex environmental and biological samples.

Spectrophotometric Determination in Environmental and Biological Samples

Spectrophotometry is a widely used analytical technique for the quantitative determination of various substances. nih.gov The development of new chromogenic reagents that react selectively with target analytes to produce a colored product is a continuous area of research. While the reviewed literature provides numerous examples of spectrophotometric methods for the analysis of environmental and biological samples, specific applications utilizing this compound as the primary chromogenic or fluorogenic reagent for such complex matrices are not extensively detailed. However, the demonstrated colorimetric and fluorescent responses of this compound and its derivatives to specific ions suggest their strong potential for integration into spectrophotometric and spectrofluorometric analytical methods for real-world sample analysis. The development and validation of such methods would be a valuable contribution to the field of analytical chemistry.

Mechanisms of Signal Transduction in Naphthohydrazide-Based Sensors

The ability of this compound derivatives to function as effective chemosensors is rooted in various signal transduction mechanisms. These mechanisms translate the binding of an analyte into a detectable optical signal, such as a change in color or fluorescence intensity. The specific mechanism at play is largely determined by the molecular design of the sensor and the nature of its interaction with the target analyte.

Hydrolysis-Based Sensing Mechanisms

In some instances, the sensing mechanism relies on the analyte-induced hydrolysis of a hydrazone linkage. Hydrazones, formed by the condensation of a hydrazide with an aldehyde or ketone, are generally stable but can be susceptible to hydrolysis under specific conditions, such as in an acidic environment. wikipedia.orgnih.gov This hydrolysis reaction cleaves the C=N bond, regenerating the constituent aldehyde/ketone and hydrazine. wikipedia.org

For sensing applications, a non-fluorescent or weakly fluorescent hydrazone derivative of this compound can be designed to undergo hydrolysis in the presence of a specific analyte. This reaction releases the original fluorophore (the this compound moiety or a derivative thereof), leading to a "turn-on" fluorescence signal. The selectivity of such sensors depends on the ability of the target analyte to catalyze or promote the hydrolysis of the hydrazone. For example, metal ion-catalyzed hydrolysis can occur, where the metal ion coordinates to the hydrazone and facilitates the nucleophilic attack of water. nih.gov

Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET) Processes

Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET) are two of the most common and powerful mechanisms governing the function of fluorescent chemosensors. rsc.orgresearchgate.net

Chelation-Enhanced Fluorescence (CHEF) occurs when the binding of a metal ion to a sensor molecule enhances its fluorescence intensity. mdpi.com In the unbound state, the sensor may have a low fluorescence quantum yield due to various non-radiative decay pathways, such as intramolecular rotation or vibration. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative processes and leads to a significant increase in fluorescence. researchgate.net Many sensors based on the naphthohydrazide scaffold are designed with specific chelation sites that, upon binding to a metal ion, lock the molecule in a conformation that favors radiative decay, resulting in a "turn-on" signal.

Photoinduced Electron Transfer (PET) is another mechanism that can lead to a "turn-on" fluorescence response. rsc.org In a typical PET sensor, the molecule consists of a fluorophore, a receptor (binding site), and a spacer connecting them. rsc.org In the absence of the target analyte, an electron transfer occurs from a donor part of the molecule (often the receptor) to the excited fluorophore, quenching its fluorescence. When the target analyte binds to the receptor, the energy levels of the receptor are altered, preventing the PET process. This inhibition of PET "turns on" the fluorescence of the sensor. researchgate.net For instance, the interaction of a metal ion with the lone pair of electrons on the nitrogen atoms of the hydrazide moiety can suppress the PET process, leading to a significant fluorescence enhancement. researchgate.net

Aggregation-Induced Emission Enhancement (AIEE) Phenomena

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) are fascinating photophysical phenomena that are increasingly being exploited in the design of novel chemosensors. vidyasagar.ac.in Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules are non-emissive or weakly emissive in solution but become highly fluorescent upon aggregation. vidyasagar.ac.in

The mechanism behind AIE/AIEE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. rsc.org In solution, the molecules can undergo various rotational and vibrational motions that provide non-radiative pathways for the excited state to relax. However, in the aggregated state, these motions are restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence emission. rsc.org

Derivatives of naphthohydrazide have been shown to exhibit AIEE. For example, a probe synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and picolinohydrazide (B126095) (H-PNAP) is non-emissive in aqueous media but shows strong emission upon binding to Al³⁺. nih.gov This behavior can be attributed to the formation of aggregates upon complexation. Similarly, an isophthalic dihydrazide derivative was found to exhibit AIEE, which was utilized for the sequential sensing of La³⁺ and CN⁻ ions. semanticscholar.org These examples highlight the potential of harnessing AIEE in naphthohydrazide-based sensors to achieve high sensitivity and low background signals. acs.org

Computational Chemistry and Theoretical Investigations of 6 Hydroxy 2 Naphthohydrazide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance of computational cost and accuracy. mdpi.com These studies are foundational for understanding the intrinsic properties of 6-Hydroxy-2-naphthohydrazide systems.

The initial step in most computational studies involves optimizing the molecular geometry to find the lowest energy conformation of the molecule. nih.gov This is typically achieved using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netmdpi.com The process computationally determines the most stable three-dimensional arrangement of atoms by minimizing the energy, thus predicting bond lengths, bond angles, and dihedral angles. dergipark.org.tr

For derivatives of naphthoic acid, studies have shown how substituents can influence bond lengths and angles. For instance, conjugation can lead to a decrease in the C10-C11 bond length due to increased π character, while the C11=O12 bond may lengthen. researchgate.net The electronic structure provides information about the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity.

Table 1: Representative Theoretical Bond Parameters for Naphthoic Acid Derivatives

The following data is illustrative of typical results from DFT calculations on related structures.

| Parameter | Bond | Predicted Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | C-C (aromatic) | 1.37 - 1.54 |

| C=O | ~1.22 | |

| C-O | ~1.37 | |

| N-H | ~1.02 | |

| N-N | ~1.39 | |

| Bond Angle (°) | C10-C11=O12 | ~125.4 |

| C10-C11-O13 | ~118.4 | |

| C11-O13-H14 | ~115.3 |

Data sourced from studies on related naphthoic acid structures. dergipark.org.trresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and facilitates intramolecular charge transfer. nih.govrsc.org In studies of hydrazone derivatives, FMO analysis has indicated notable charge transfer within the molecules. nih.govrsc.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Hydrazone Systems

This table presents typical values obtained from DFT calculations on analogous compounds.

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Hydrazone Derivative 1 | -6.12 | -1.98 | 4.14 |

| Hydrazone Derivative 2 | -5.89 | -2.23 | 3.66 |

| Naphthoic Acid | -3.97 | -1.31 | 2.66 |

Values are representative and sourced from computational studies on related molecular structures. researchgate.netnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the topology of the electron density (ρ) to characterize chemical bonding and non-covalent interactions. wikipedia.org This method defines atoms and bonds based on the gradient paths of the electron density. wikipedia.org QTAIM is particularly useful for identifying and quantifying weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular conformation and crystal packing. nih.gov

The analysis focuses on Bond Critical Points (BCPs), where the gradient of the electron density is zero. researchgate.net The value of the electron density (ρ) and its Laplacian (∇²ρ) at these points reveal the nature of the interaction. nih.gov For instance, in a study on a derivative of 3-hydroxy-2-naphthohydrazide (B1221801), QTAIM analysis confirmed the development of hydrogen bonding between the sensor molecule and ions. rsc.org A positive value of ∇²ρ typically indicates a closed-shell interaction, characteristic of hydrogen bonds and ionic bonds, while a negative value signifies a shared-shell, covalent interaction. researchgate.net

Table 3: QTAIM Topological Parameters for Hydrogen Bonds in a Naphthohydrazide Analog

| Bond Type | ρ (a.u.) | ∇²ρ (a.u.) | Nature of Interaction |

|---|---|---|---|

| O-H···N | +0.0231 | +0.0987 | Strong H-bond, predominantly electrostatic |

| N-H···O | +0.0151 | +0.0765 | Moderate H-bond |

| H···H | +0.0178 | +0.0642 | Weak, closed-shell interaction |

Data is illustrative, based on findings for 3-hydroxy-2-naphthohydrazide derivatives. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative potential (nucleophilic sites, rich in electrons), blue indicates positive potential (electrophilic sites, electron-poor), and green represents neutral potential. nih.govrsc.org For hydrazide-related structures, MEP analysis often shows negative potential around electronegative oxygen and nitrogen atoms, suggesting these are likely sites for electrophilic attack. nih.gov

Global Reactivity Parameters (GRPs) are derived from FMO energies and provide quantitative measures of a molecule's stability and reactivity. nih.gov Key parameters include electronegativity (χ), chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω). nih.govresearchgate.net Hardness (η) is a measure of resistance to charge transfer; a large HOMO-LUMO gap corresponds to a "hard" molecule with high stability and low reactivity. nih.govmdpi.com The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com

Table 4: Calculated Global Reactivity Parameters

Values are representative for naphthoic acid and hydrazone systems, calculated using DFT.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | 6.12 |

| Electron Affinity (A) | A = -ELUMO | 1.98 |

| Hardness (η) | η = (I - A) / 2 | 2.07 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.05 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.96 |

Formulas and representative data sourced from computational chemistry literature. nih.govresearchgate.netmdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is crucial in drug design for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target. researchgate.net

Docking simulations calculate a "docking score," usually in kcal/mol, which estimates the binding free energy of the ligand-receptor complex; a more negative score indicates a stronger and more favorable interaction. dergipark.org.trnih.gov These simulations are widely used to screen virtual libraries of compounds against a specific enzyme to identify potential inhibitors. nih.gov For instance, hydrazide derivatives have been studied as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.net The docking results reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the enzyme's active site, explaining the basis of its inhibitory activity. nih.gov

Beyond enzyme inhibition, docking is also used to study the coordination of ligands with metal ions. nih.gov The simulation can predict the geometry and stability of the resulting metal complex, providing insights into the ligand's chelation behavior. rsc.org Studies on related β-naphthol derivatives have used molecular docking to evaluate binding affinity with enzymes like α-glucosidase, demonstrating good correlation between predicted scores and in vitro inhibitory activity. researchgate.net

Table 5: Example Molecular Docking Results for Hydrazide Derivatives with an Enzyme Target

| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Hydrazide Analog 1 | COX-2 | -8.5 | Arg120, Tyr355 | Hydrogen Bond |

| Hydrazide Analog 2 | α-Glucosidase | -10.8 | Asp215, Arg442 | Hydrogen Bond, Pi-Alkyl |

| Hydrazide Analog 3 | Topoisomerase IIα | -9.29 | Asp551, Gln778 | Hydrogen Bond, Hydrophobic |

This data is compiled from docking studies on various hydrazide and naphthol derivatives against different protein targets. mdpi.comresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for 6 Hydroxy 2 Naphthohydrazide Chemistry

Development of Next-Generation Synthetic Strategies for Complex Architectures

The inherent reactivity of the hydrazide group in 6-Hydroxy-2-naphthohydrazide serves as a cornerstone for the construction of intricate molecular frameworks. nih.gov Future synthetic strategies are anticipated to move beyond simple condensation reactions to embrace more advanced and efficient methodologies.

One promising direction lies in the expanded use of multi-component reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov The development of novel MCRs involving this compound could rapidly generate libraries of diverse heterocyclic compounds with potential biological activities.

Furthermore, the application of modern catalytic C–H functionalization techniques presents a powerful tool for the direct modification of the naphthalene (B1677914) ring. catalyst-enabling-synthetic-chemistry.comrsc.org This would allow for the late-stage introduction of various functional groups, providing a modular approach to synthesizing a wide array of derivatives with tailored properties. Biocatalysis, employing enzymes to perform highly selective transformations, also holds potential for the asymmetric synthesis of chiral derivatives, which is crucial for pharmaceutical applications. nih.govencyclopedia.pub

| Synthetic Strategy | Potential Advantages | Target Architectures |

| Multi-Component Reactions (MCRs) | High efficiency, atom economy, rapid library synthesis. nih.govnih.gov | Fused heterocyclic systems, polycyclic compounds. |

| Catalytic C–H Functionalization | Direct modification of the naphthalene core, late-stage diversification. catalyst-enabling-synthetic-chemistry.comrsc.org | Substituted naphthalenes with enhanced properties. |

| Biocatalysis | High selectivity, synthesis of chiral compounds. nih.govencyclopedia.pub | Enantiomerically pure derivatives for biological studies. |

Advanced Sensor Design for Real-World Applications and Environmental Monitoring

Derivatives of this compound have already demonstrated their potential as chemosensors, particularly for the detection of ions. rsc.orgnih.gov The future of sensor design will focus on creating highly sensitive and selective probes for real-world applications, including environmental monitoring and biological imaging.

A key area of development is the design of "turn-on" fluorescent sensors . nih.gov These probes exhibit fluorescence only in the presence of the target analyte, which minimizes background noise and enhances sensitivity. The inherent fluorescent properties of the naphthalene core in this compound make it an excellent platform for developing such sensors. nih.gov For instance, a fluorescent probe derived from the related 6-hydroxy-2-naphthaldehyde has been synthesized for mitochondrial pH imaging, showcasing the potential for subcellular sensing.

The development of paper-based colorimetric chemosensors offers a low-cost and portable solution for rapid environmental monitoring. nih.gov Future research will likely focus on immobilizing this compound-based sensors onto solid supports to create user-friendly test strips for the on-site detection of pollutants.

| Sensor Type | Key Features | Target Applications |

| "Turn-on" Fluorescent Probes | Low background signal, high sensitivity. nih.gov | Ion detection in biological systems, real-time imaging. |

| Paper-Based Colorimetric Sensors | Low cost, portability, rapid detection. nih.gov | Environmental monitoring of pollutants. |

| Solid-State Sensors | Reusability, stability. | Continuous monitoring of industrial effluents. |

Comprehensive Elucidation of Biological Targets and Signaling Pathways

While the broad biological activities of hydrazone derivatives are recognized, the specific molecular targets and signaling pathways of this compound derivatives are largely unexplored. evitachem.com Future research will necessitate a multi-pronged approach to unravel their mechanisms of action.

A critical step will be the use of high-throughput screening and proteomics to identify the protein targets of bioactive derivatives. Understanding these interactions at a molecular level is essential for rational drug design. For example, derivatives of the related benzylidene-6-hydroxy-3,4-dihydronaphthalenone have been identified as potent tyrosinase inhibitors, suggesting that enzymes are a promising class of targets for this compound-based compounds. nih.gov

Furthermore, detailed cell-based assays and in vivo studies will be crucial to delineate the signaling pathways modulated by these compounds. This will provide a comprehensive understanding of their cellular effects and pave the way for their development as therapeutic agents for a range of diseases.

Integration with Nanotechnology and Materials Science for Enhanced Functionality

The convergence of this compound chemistry with nanotechnology and materials science opens up exciting possibilities for creating advanced functional materials. The hydroxyl and hydrazide groups of the molecule provide ideal anchor points for functionalizing nanomaterials such as quantum dots (QDs) and nanoparticles. nih.govnih.govwwu.edu

Functionalized quantum dots with this compound derivatives could lead to the development of highly sensitive and specific bio-imaging probes. The QDs would provide the bright and stable fluorescence, while the organic ligand would confer selectivity for specific biological targets. nih.gov

In materials science, incorporating this compound into polymer backbones could lead to the creation of novel materials with enhanced thermal stability, optical properties, or sensing capabilities. The precursor, 6-hydroxy-2-naphthoic acid, is already used in the synthesis of high-performance polymers, indicating the potential of its hydrazide derivative in this field.

| Nanomaterial/Material | Potential Application | Enhanced Functionality |

| Quantum Dots (QDs) | Bio-imaging, targeted drug delivery. nih.govnih.gov | Enhanced fluorescence, target specificity. |

| Metallic Nanoparticles | Catalysis, sensing. | Improved stability and selectivity. |

| Polymers | High-performance plastics, smart materials. | Modified thermal, optical, and mechanical properties. |

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry will play an increasingly vital role in accelerating the discovery and development of novel applications for this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations can provide valuable insights into the relationship between the structure of a derivative and its activity. nih.govnih.govresearchgate.net

QSAR models can be developed to predict the biological activity or sensing properties of new derivatives, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. nih.govmdpi.com This approach can significantly reduce the time and cost associated with experimental research.

Molecular dynamics simulations can be employed to study the binding interactions between this compound derivatives and their biological targets or analytes. mdpi.com This provides a detailed understanding of the forces driving these interactions and can guide the design of new molecules with improved affinity and selectivity. Density Functional Theory (DFT) studies have already been used to understand the interactions of related chemosensors with ions. rsc.orgrsc.org

| Computational Method | Application | Predicted Properties |

| QSAR | Virtual screening, lead optimization. nih.govnih.gov | Biological activity, toxicity, sensing affinity. |

| Molecular Dynamics | Elucidation of binding modes, stability analysis. mdpi.com | Ligand-receptor interactions, conformational changes. |

| DFT | Understanding electronic structure and reactivity. rsc.orgrsc.org | Spectroscopic properties, reaction mechanisms. |

By harnessing the power of these emerging research avenues, the scientific community is set to unlock the full potential of this compound, paving the way for innovations in medicine, environmental science, and materials technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-hydroxy-2-naphthohydrazide, and how do reaction conditions influence yield?

- Methodology :

- Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to oxidize naphthalene derivatives to quinones, followed by hydrazide formation via hydrazine treatment .

- Substitution : Electrophilic substitution with bromine or nitric acid under controlled pH (e.g., H₂SO₄ catalysis) to introduce functional groups at reactive positions .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of hydrazine hydrate (1.5–2.0 equivalents) and reaction time (12–24 hours) to maximize purity (>95%) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs like 3-hydroxy-2-naphthoic acid?

- Analytical workflow :

- ¹H/¹³C NMR : Compare hydroxyl proton shifts (δ ~10–12 ppm for hydrazide vs. δ ~5–6 ppm for carboxylic acid derivatives) and carbonyl signals (δ ~165–170 ppm for hydrazide vs. δ ~170–175 ppm for acids) .

- FTIR : Identify N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1640–1680 cm⁻¹) unique to hydrazides .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 215.1 (C₁₁H₁₀N₂O₂) .

Q. What safety protocols are critical when handling this compound in the lab?

- Safety measures :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (JIS T 8147 standard) to prevent skin/eye contact .

- Ventilation : Use local exhaust systems to avoid inhalation of dust/particulates (PEL <1 mg/m³) .

- Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How do hydroxyl and hydrazide groups influence the compound’s reactivity in metal-chelating applications?

- Experimental design :

- Chelation studies : Titrate this compound with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water (1:1) and monitor complexation via UV-Vis (λmax shifts) or cyclic voltammetry .

- Data interpretation : Compare stability constants (log K) with analogs (e.g., 3-hydroxy-2-naphthoic acid) to assess the hydrazide group’s role in enhancing metal-binding affinity .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Contradiction analysis :

- Solubility profiling : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12) using gravimetric or UV-Vis methods. Note discrepancies due to impurities (e.g., residual hydrazine) .

- Crystallography : Use SHELXL (v.2018/3) to resolve polymorphic forms affecting solubility. Compare unit cell parameters (e.g., a = 7.2 Å, b = 10.5 Å) with literature .

Q. How can this compound be functionalized for fluorescence-based sensing applications?

- Method development :

- Aggregation-induced emission (AIE) : Dissolve in DMSO with 20–30% PBS buffer (pH 7.4) to induce AIE. Monitor emission at λem = 415–500 nm for analyte detection (e.g., vanillin derivatives) .

- Limit of detection (LOD) : Optimize probe concentration (0.1–1.0 μM) and quenching efficiency using Stern-Volmer plots. Achieve LOD <1 μM for food additive analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。